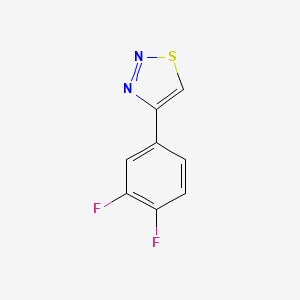

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group .

Synthesis Analysis

The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is used in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO, and its average mass is 155.102 Da .Physical and Chemical Properties Analysis

3,4-Difluorophenyl isocyanate has a boiling point of 186.4±30.0 °C at 760 mmHg, a vapour pressure of 0.7±0.4 mmHg at 25°C, and a flash point of 58.9±14.2 °C . It also has a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-(3,4-Difluorophenyl)-1,2,3-thiadiazole derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations indicate these compounds can effectively inhibit corrosion of iron. Such studies suggest a promising application in protecting metals against corrosion, with theoretical data aligning well with experimental results (Kaya et al., 2016).

Organic Semiconductors

These compounds have been incorporated into semiconducting polymers for optoelectronic applications, such as transistors, solar cells, photodetectors, and thermoelectrics. The implementation of isomers of this compound has shown to enable high-performance optoelectronic semiconductors, demonstrating significant potential in the field of material science (Chen et al., 2016).

Antimicrobial and Anticancer Agents

The synthesis of novel fluorinated thieno[2,3-d]pyrimidine derivatives containing 1,3,4-thiadiazole has been explored for antimicrobial and anticancer applications. A facile microwave-assisted procedure was utilized for synthesis, highlighting the compound's promise in medicinal chemistry due to its bioactive potential (Song et al., 2012).

Liquid Crystal Displays

Studies on 1,3,4-thiadiazole derivatives, including those similar in structure to this compound, have shown their usefulness in creating liquid crystalline materials. These materials are particularly relevant for applications in liquid crystal displays (LCDs) and other optical technologies, due to their unique phase behavior and electronic properties (Fouad et al., 2021).

Fluorescence Probes

Research into the spectroscopic properties of 2-amino-1,3,4-thiadiazole derivatives has uncovered dual fluorescence effects, which can be modulated by substituents and aggregation. This property makes such compounds, including this compound, suitable for use as fluorescence probes in biological and medicinal research, offering a non-invasive means to study biological processes (Budziak et al., 2019).

Wirkmechanismus

Target of Action

It’s structurally similar compound, 3,4-difluorophenyl isocyanate, is known to be a versatile chemical compound with broad applications in various fields . It serves as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .

Mode of Action

It can be inferred from the properties of its structurally similar compound, 3,4-difluorophenyl isocyanate, that it may interact with its targets through chemical reactions . It’s also used in the preparation of certain compounds .

Biochemical Pathways

Given its structural similarity to 3,4-difluorophenyl isocyanate, it can be inferred that it may be involved in various chemical reactions as a reagent, catalyst, or intermediate .

Pharmacokinetics

It’s structurally similar compound, 3,4-difluorophenyl isocyanate, is known to be a volatile liquid , which might suggest potential for absorption and distribution.

Result of Action

It can be inferred from the properties of its structurally similar compound, 3,4-difluorophenyl isocyanate, that it may have broad applications in various fields due to its role as a reagent, catalyst, and intermediate in diverse chemical reactions .

Action Environment

It’s structurally similar compound, 3,4-difluorophenyl isocyanate, is known to be sensitive to moisture and heat , suggesting that these environmental factors may influence its action and stability.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(3,4-difluorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2S/c9-6-2-1-5(3-7(6)10)8-4-13-12-11-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRNNBQQTDABCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSN=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-5-(2-phenoxyethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2872471.png)

![3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2872472.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2872478.png)

![4-benzoyl-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2872480.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2872486.png)

![dipotassium;8-[(E)-dimethylaminodiazenyl]-1,3-dimethyl-2-oxopurin-6-olate;hydroxide](/img/structure/B2872491.png)

amine](/img/structure/B2872493.png)